molecular formula C16H10N2O2S B2974882 Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate CAS No. 325987-68-6

Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate

Cat. No. B2974882
CAS RN: 325987-68-6
M. Wt: 294.33
InChI Key: JEFREUIMXXYHMH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that can produce biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Green Chemistry Applications

Recent advances in the synthesis of benzothiazole compounds emphasize their critical role in biochemistry and medicinal chemistry due to their significant pharmaceutical and biological activities. The development of synthetic processes for benzothiazoles is a major research focus, aiming at green chemistry approaches. This involves condensation processes from 2-aminobenzenethiol with various reagents and cyclization of thioamide or carbon dioxide (CO2) as raw materials. Such synthetic advancements forecast a promising future for the development of benzothiazoles in various scientific applications, highlighting their importance in green chemistry (Gao et al., 2020).

Catalysis in Organic Synthesis

The FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone for the synthesis of benzo[d]imidazo[2,1-b]thiazole showcases the utility of benzothiazoles in facilitating novel organic reactions. This method provides a variety of fused benzoimidazothiazole derivatives, demonstrating the versatility of benzothiazoles as intermediates in organic synthesis (Mishra et al., 2014).

Anticancer Applications

Research into benzothiazole derivatives has unveiled their potential as anticancer agents. New benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity, revealing that substitutions at specific positions on the benzothiazole scaffold can modulate antitumor properties. This highlights the therapeutic potential of benzothiazoles in cancer treatment (Osmaniye et al., 2018).

Inhibition of Trypanosomatidic Infections

Benzothiazoles have been identified as potent inhibitors of pteridine reductase-1 (PTR1), offering a new scaffold for developing anti-trypanosomatidic agents. Through molecular docking and crystallography, several 2-amino-benzo[d]thiazoles with improved enzymatic and antiparasitic activity against Trypanosoma brucei and Leishmania major were identified, paving the way for novel treatments for trypanosomatidic infections (Linciano et al., 2019).

Drug Discovery and Synthesis

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery exemplifies the utility of benzothiazoles in medicinal chemistry. These derivatives offer the possibility to explore the chemical space around the molecule, serving as a ligand for various targets and facilitating the development of novel therapeutic agents (Durcik et al., 2020).

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c17-9-11-5-7-12(8-6-11)16(19)20-10-15-18-13-3-1-2-4-14(13)21-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFREUIMXXYHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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